molecular formula C15H16N4O3 B11674448 3-cyclopropyl-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674448
M. Wt: 300.31 g/mol
InChI Key: FOSVMOOLLRITGF-LZYBPNLTSA-N
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Description

3-cyclopropyl-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-N-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-cyclopropyl-N-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-cyclopropyl-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the hydroxy and methoxy groups on the phenyl ring. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research .

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O3/c1-22-14-6-9(2-5-13(14)20)8-16-19-15(21)12-7-11(17-18-12)10-3-4-10/h2,5-8,10,20H,3-4H2,1H3,(H,17,18)(H,19,21)/b16-8+

InChI Key

FOSVMOOLLRITGF-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3CC3)O

solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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